REACTION_CXSMILES
|
[I-].[CH3:2][N+:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[C:11]([O:18][CH:19]([CH3:21])[CH3:20])[CH:10]=2)=[CH:5][CH:4]=1.[H][H]>CO.O.[Pt]=O>[CH3:2][N:3]1[CH2:8][CH2:7][CH:6]([C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[C:11]([O:18][CH:19]([CH3:21])[CH3:20])[CH:10]=2)[CH2:5][CH2:4]1 |f:0.1,4.5|
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Name
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1-methyl-4-[4-nitro-3-(propan-2-yloxy)phenyl]pyridinium iodide
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Quantity
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10 g
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Type
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reactant
|
Smiles
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[I-].C[N+]1=CC=C(C=C1)C1=CC(=C(C=C1)[N+](=O)[O-])OC(C)C
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Name
|
|
Quantity
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280 mL
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Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
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2.9 g
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Type
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catalyst
|
Smiles
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O.[Pt]=O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The catalyst is removed by filtration on Clarcel
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Type
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CONCENTRATION
|
Details
|
the mixture is concentrated under vacuum
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Type
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WASH
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Details
|
washed with 200 ml of 1M sodium hydroxide
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase is dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(CC1)C1=CC(=C(N)C=C1)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |